4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide
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Overview
Description
4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide is an organic compound belonging to the class of pyridinylpiperazines These compounds are characterized by a pyridine ring linked to a piperazine ring, which is further connected to a sulfonylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting pyridine with piperazine under controlled conditions.
Sulfonylation: The piperazine derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the reaction of the sulfonylated piperazine with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: A compound with similar structural features but different functional groups.
1-{3-[(4-Pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(1,3-thiazol-2-yl)urea: Another structurally related compound with a thiazole ring.
Uniqueness
4-(4-Pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonylbenzamide moiety, in particular, contributes to its potential therapeutic applications and reactivity in chemical synthesis.
Properties
IUPAC Name |
4-(4-pyridin-2-ylpiperazin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c17-16(21)13-4-6-14(7-5-13)24(22,23)20-11-9-19(10-12-20)15-3-1-2-8-18-15/h1-8H,9-12H2,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMPHWXVOOBTJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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